molecular formula C20H23N5O B2690057 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide CAS No. 1797058-86-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2690057
CAS No.: 1797058-86-6
M. Wt: 349.438
InChI Key: QYTMGOJDQOMWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at the 4-position with a methyl group linked to a 3-phenylpropanamide moiety. Additionally, the piperidine nitrogen is bonded to a 3-cyanopyrazine heterocycle. The phenylpropanamide chain may contribute to hydrophobic interactions in biological systems .

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-5,10-11,17H,6-9,12-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTMGOJDQOMWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Attachment of the Phenylpropanamide Group: The final step involves coupling the piperidine-pyrazine intermediate with a phenylpropanamide derivative using amide bond formation techniques, often facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine moiety, converting it to an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions (NO2+) are used under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyrazine moieties are crucial for binding to these targets, while the phenylpropanamide group modulates the compound’s overall activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Supplemental Materials ()

The compounds below share the phenylpropanamide backbone but differ in substituents and linker groups:

Compound ID Core Structure Key Substituents/Linkers Physical State & Melting Point Yield (%) HPLC Purity (%)
Target Compound Piperidine-4-ylmethyl + 3-cyanopyrazine Cyanopyrazine, methyl linker Not reported Not reported Not reported
12f Piperidine-1-yl ethoxy Ethoxy linker, piperidine ring Yellow solid; 116.8–117.8°C 61.9 98.2
12g Pyrrolidine-1-yl ethoxy Ethoxy linker, pyrrolidine ring White solid; 163.6–165.5°C 58.1 98.4
16d Dimethylamino ethoxy + hexa-2,4-dienamide α,β-unsaturated amide, dimethylamino ethoxy Yellow viscous liquid 78.6 98.6
Key Structural and Property Differences
  • Heterocyclic Influence: The target compound’s 3-cyanopyrazine group (electron-deficient aromatic system) contrasts with the electron-rich piperidine/pyrrolidine ethoxy groups in 12f and 12g . This difference may alter solubility, bioavailability, and target binding kinetics.
  • Linker Flexibility : The rigid methyl linker in the target compound vs. the flexible ethoxy linkers in 12f/12g could influence conformational stability and molecular docking efficiency.
  • Thermal Stability : 12g (pyrrolidine) exhibits a higher melting point than 12f (piperidine), likely due to pyrrolidine’s smaller ring size enhancing crystal packing . The target compound’s melting point is unreported but may trend similarly based on substituent rigidity.
  • Synthetic Feasibility : Yields for 12f and 12g (~60%) suggest moderate synthetic efficiency, while 16d ’s higher yield (78.6%) may reflect optimized reaction conditions for unsaturated systems .

Functional Group Analysis

Cyanopyrazine vs. Tertiary Amine Substituents
  • Spectroscopic Signatures: IR: The target compound would exhibit a distinct C≡N stretch (~2250 cm⁻¹), absent in 12f/12g . ¹H NMR: Protons adjacent to the cyanopyrazine (e.g., piperidine CH₂ groups) may experience deshielding vs. the shielded ethoxy CH₂ signals in 12f/12g (δ 3.5–4.0) .
Amide Backbone Variations
  • 16d ’s α,β-unsaturated amide introduces conjugation, likely reducing rotational freedom and increasing planarity compared to the saturated propanamide in the target compound and 12f/12g . This could enhance UV absorption (e.g., for analytical detection).

Purity and Analytical Data

All compounds in achieved >98% HPLC purity using MeOH/0.1% TEA (85:15), suggesting robust purification protocols. The target compound’s purity data are unreported but would likely require similar methods to resolve polar cyanopyrazine-related impurities .

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide is a complex organic compound that has been synthesized for its potential therapeutic applications. This compound features a unique combination of structural components, including a piperidine ring and a cyanopyrazine moiety, which contribute to its biological activity. This article provides an overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OC_{15}H_{18}N_{4}O, with a molecular weight of 286.33 g/mol. Its structure is characterized by the following key features:

ComponentStructure
Piperidine RingPiperidine
Cyanopyrazine MoietyCyanopyrazine
Phenyl GroupPhenyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's piperidine and cyanopyrazine rings facilitate binding to specific active sites, modulating biochemical pathways.

Key Mechanisms Include:

  • Receptor Antagonism : The compound exhibits significant antagonistic activity at muscarinic receptors, particularly M4 receptors, which are involved in neurological signaling pathways. This interaction suggests potential applications in treating neurological disorders.
  • Dopamine Uptake Inhibition : Similar compounds have shown neuroleptic activity through dopamine uptake inhibition, indicating that this compound may influence dopaminergic signaling .

Biological Activity and Pharmacological Effects

Research indicates that this compound possesses a range of biological activities:

Activity TypeDescription
Neuroleptic Activity Potential for use in treating psychotic disorders by modulating neurotransmitter systems .
Antagonistic Effects Exhibits antagonism at muscarinic M4 receptors, influencing cognitive functions and memory.
Cytotoxicity Preliminary studies suggest the compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is needed to confirm these findings .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Neuropharmacological Studies : A series of compounds with similar piperidine structures were tested for neuroleptic effects, demonstrating significant dopamine uptake inhibition with IC50 values around 2 nM for the most potent derivatives .
  • Anticancer Research : Research on heterocyclic compounds has indicated that modifications to the piperidine structure can enhance anticancer activity. Compounds with similar scaffolds have shown promising results against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for synthesizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide?

  • Methodology : The compound's synthesis likely involves multi-step reactions, including:

  • Piperidine functionalization : Introduction of the 3-cyanopyrazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

  • Amide bond formation : Coupling of the piperidine intermediate with 3-phenylpropanoyl chloride using coupling agents like HBTU or BOP in THF/DMF under inert conditions .

  • Purification : Normal-phase chromatography (hexane/ethyl acetate gradients) or amine-specific columns (e.g., RediSep Rf Gold Amine) to isolate the final product .

    Key Step Reagents/Conditions Yield Range
    Piperidine substitution3-cyanopyrazine, Pd catalysis40–60%
    Amide couplingHBTU, Et3N, THF50–70%

Q. How is structural characterization performed for this compound?

  • Techniques :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Peaks for the piperidinyl methyl group (~δ 2.4–2.6 ppm), pyrazine protons (~δ 8.5–9.5 ppm), and phenyl groups (~δ 7.2–7.6 ppm) are critical for confirming regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 378.18) .
    • Challenges : Overlapping signals in NMR may require 2D techniques (COSY, HSQC) to resolve stereochemistry .

Advanced Research Questions

Q. How can researchers optimize receptor selectivity for analogs of this compound?

  • Approach :

  • Pharmacophore modeling : Identify critical moieties (e.g., cyanopyrazine for π-π stacking, piperidine for conformational flexibility) using docking studies with targets like dopamine D3 or opioid receptors .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance binding affinity. Methyl substitution on the piperidine ring can modulate metabolic stability .
    • Case Study : Methyl substitution in fentanyl analogs increased potency by 6,684× compared to morphine, highlighting the impact of steric effects .

Q. What analytical methods resolve contradictory data in metabolic stability studies?

  • Methodology :

  • In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolites. Discrepancies between species can arise from cytochrome P450 isoform differences (e.g., CYP3A4 vs. CYP2D6) .
  • Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to track degradation pathways .
    • Data Interpretation : Conflicting half-life values may require adjusting incubation conditions (e.g., NADPH concentration) or validating with in vivo models .

Methodological Challenges and Solutions

Q. How to address low yields in amide coupling steps during synthesis?

  • Solutions :

  • Coupling agent optimization : Replace HBTU with T3P for moisture-sensitive reactions.
  • Solvent effects : Use DCM/THF mixtures to improve solubility of hydrophobic intermediates .
    • Example : Substituting DMF with THF increased yields from 44% to 65% in analogous quinoline-piperazine syntheses .

Q. What strategies validate target engagement in cellular assays?

  • Techniques :

  • Radioligand displacement : Compete with [<sup>3</sup>H]naloxone for opioid receptor binding (IC50 < 10 nM indicates high affinity) .
  • BRET/FRET assays : Monitor real-time receptor conformational changes using tagged GPCRs .

Data Contradiction Analysis

Q. Why do in vitro potency and in vivo efficacy sometimes diverge?

  • Factors :

  • Blood-brain barrier (BBB) penetration : LogP > 3.5 improves CNS uptake but may reduce aqueous solubility.
  • Metabolite interference : Active metabolites (e.g., N-dealkylated products) may skew in vivo results .
    • Resolution : Perform pharmacokinetic profiling (AUC, Cmax) and correlate with receptor occupancy assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.